molecular formula C22H46O8S4 B12547757 9,13,18,22-Tetraoxa-3,6,25,28-tetrathiatriacontane-1,11,20,30-tetrol CAS No. 144581-19-1

9,13,18,22-Tetraoxa-3,6,25,28-tetrathiatriacontane-1,11,20,30-tetrol

Katalognummer: B12547757
CAS-Nummer: 144581-19-1
Molekulargewicht: 566.9 g/mol
InChI-Schlüssel: CDPDWZKIHRBSQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,13,18,22-Tetraoxa-3,6,25,28-tetrathiatriacontane-1,11,20,30-tetrol is a complex organic compound characterized by the presence of multiple oxygen and sulfur atoms within its molecular structure

Vorbereitungsmethoden

The synthesis of 9,13,18,22-Tetraoxa-3,6,25,28-tetrathiatriacontane-1,11,20,30-tetrol involves multiple steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization or chromatography to isolate the final compound .

Analyse Chemischer Reaktionen

9,13,18,22-Tetraoxa-3,6,25,28-tetrathiatriacontane-1,11,20,30-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its interactions with biological macromolecules and potential therapeutic properties. In medicine, it could be explored for its role in drug development or as a diagnostic tool. Industrial applications might include its use as a precursor in the manufacture of specialized materials or as a catalyst in chemical processes .

Wirkmechanismus

The mechanism of action of 9,13,18,22-Tetraoxa-3,6,25,28-tetrathiatriacontane-1,11,20,30-tetrol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the context of its application, whether in a biological system or a chemical reaction .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 9,13,18,22-Tetraoxa-3,6,25,28-tetrathiatriacontane-1,11,20,30-tetrol include other polyoxa and polythia compounds, such as 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane and 3,6,12,15-Tetraoxa-9,18,23-triazahentetracontanedioic acid. These compounds share structural similarities but differ in the arrangement and number of oxygen and sulfur atoms, which can influence their chemical properties and applications.

Eigenschaften

CAS-Nummer

144581-19-1

Molekularformel

C22H46O8S4

Molekulargewicht

566.9 g/mol

IUPAC-Name

1-[2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethoxy]-3-[4-[2-hydroxy-3-[2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethoxy]propoxy]butoxy]propan-2-ol

InChI

InChI=1S/C22H46O8S4/c23-3-9-31-13-15-33-11-7-29-19-21(25)17-27-5-1-2-6-28-18-22(26)20-30-8-12-34-16-14-32-10-4-24/h21-26H,1-20H2

InChI-Schlüssel

CDPDWZKIHRBSQJ-UHFFFAOYSA-N

Kanonische SMILES

C(CCOCC(COCCSCCSCCO)O)COCC(COCCSCCSCCO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.